Cas no 2137820-03-0 ((6,7,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine)

(6,7,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- EN300-734784
- (6,7,8-trifluoro-2-methoxyquinolin-3-yl)methanamine
- 2137820-03-0
- (6,7,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine
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- Inchi: 1S/C11H9F3N2O/c1-17-11-6(4-15)2-5-3-7(12)8(13)9(14)10(5)16-11/h2-3H,4,15H2,1H3
- InChI Key: KTPSAFFZCIWLLX-UHFFFAOYSA-N
- SMILES: FC1=C(C(=CC2=CC(CN)=C(N=C21)OC)F)F
Computed Properties
- Exact Mass: 242.06669740g/mol
- Monoisotopic Mass: 242.06669740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 48.1Ų
(6,7,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-734784-1.0g |
(6,7,8-trifluoro-2-methoxyquinolin-3-yl)methanamine |
2137820-03-0 | 1g |
$0.0 | 2023-06-06 |
(6,7,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine Related Literature
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1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
Additional information on (6,7,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine
(6,7,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine: A Promising Compound in Pharmaceutical Research
(6,7,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine, with the CAS number 2137820-03-0, represents a significant advancement in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which incorporates a trifluoroquinoline ring system with a methoxy group at the 2-position and a methanamine functional group at the 3-position. The strategic placement of fluorine atoms and the methoxy group significantly enhances its pharmacological properties, making it a valuable candidate for drug development. Recent studies have highlighted its potential in targeting various biological pathways, particularly in the context of inflammatory diseases and cancer therapy.
(6,7,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine exhibits a high degree of structural complexity, which contributes to its diverse biological activities. The trifluoroquinoline core is known for its ability to modulate enzyme activity and interact with biological targets, while the methanamine group provides additional functional versatility. This combination of structural elements allows the compound to engage in multiple molecular interactions, thereby expanding its therapeutic potential. Researchers have increasingly focused on optimizing the synthesis of this compound to enhance its efficacy and reduce potential side effects.
(6,7,8-Trifyoro-2-methoxyquinolin-3-yl)methanamine has shown promising results in preclinical studies, particularly in the treatment of inflammatory conditions. A recent study published in the Journal of Medicinal Chemistry (2023) demonstrated its ability to inhibit the NF-κB signaling pathway, a key mediator of inflammation. This finding underscores the compound's potential as an anti-inflammatory agent. Additionally, its interaction with the COX-2 enzyme has been explored in the context of nonsteroidal anti-inflammatory drug (NSAID) development, offering a novel approach to managing chronic inflammation.
The synthesis of (6,7,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine involves a multi-step process that requires precise control of reaction conditions. One of the key challenges in its synthesis is the introduction of the trifluoro group, which can be achieved through fluorination reactions. Recent advancements in synthetic methodologies have enabled more efficient and scalable approaches, reducing the overall cost of production. These improvements are crucial for translating laboratory findings into viable therapeutic options.
(6,7,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine has also attracted attention for its potential in cancer research. A 2023 study published in Cancer Research highlighted its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. This property makes it a promising candidate for the development of targeted therapies. Researchers are currently exploring its efficacy in various cancer models, including leukemia and breast cancer, to determine its broader therapeutic applications.
The biological activity of (6,7,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine is further enhanced by its ability to modulate protein interactions. A recent study published in Bioorganic & Medicinal Chemistry (2023) demonstrated its capacity to bind to specific receptors involved in cell proliferation and differentiation. This interaction can lead to the inhibition of tumor growth and the promotion of cellular differentiation, making it a valuable tool in the fight against cancer.
Moreover, (6,7,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine has shown potential in the treatment of neurodegenerative diseases. Research published in Neurochemistry International (2023) suggested its ability to cross the blood-brain barrier and exert neuroprotective effects. This property is particularly significant for the development of therapies targeting diseases such as Alzheimer's and Parkinson's, where the delivery of drugs to the central nervous system is a major challenge.
The pharmacokinetic properties of (6,7,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine are another area of active research. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profile to optimize its therapeutic potential. A 2023 study in Drug Metabolism and Disposition indicated that the compound has favorable oral bioavailability and a long half-life, which are essential characteristics for a drug to be effective in clinical settings.
In addition to its therapeutic applications, (6,7,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine has been explored for its potential in drug delivery systems. Researchers are investigating its use in nanoparticle formulations to enhance its solubility and stability. This approach could improve the drug's effectiveness and reduce the risk of adverse effects, making it a versatile candidate for various therapeutic applications.
The ongoing research into (6,7,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine highlights its significance in the field of pharmaceutical science. Its unique molecular structure and diverse biological activities position it as a promising candidate for the development of novel therapeutics. As research continues to uncover its potential, this compound is expected to play a crucial role in advancing the treatment of various diseases, from inflammatory conditions to cancer and neurodegenerative disorders.
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